BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Angiogenesis inhibition HUVEC colony formation Electron-withdrawing substituent SAR

This 2-(4-pyridinyl)thiazole-4-carboxamide is an essential tool for focused PIM kinase inhibitor screening, featuring a hinge-binding pharmacophore provided by its 2-(4-pyridinyl)thiazole core. Its unique electron-withdrawing 4-chlorophenyl substituent (Hammett σₚ = +0.23) critically modulates anti-angiogenic activity, distinguishing it from electron-donating analogs. Use this compound for definitive SAR studies on kinase selectivity and angiogenesis, paired with the 2-phenyl analog (CAS 135298-44-1) as a hinge-binding control. Not all N-aryl-thiazole carboxamides are functionally interchangeable; the 4-carboxamide regiochemistry specifically targets PIM kinases (Pim1/2/3). Ensure your research outcomes are precise by procuring this structurally validated probe.

Molecular Formula C15H10ClN3OS
Molecular Weight 315.78
CAS No. 286860-10-4
Cat. No. B2450466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
CAS286860-10-4
Molecular FormulaC15H10ClN3OS
Molecular Weight315.78
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=CC=NC=C3)Cl
InChIInChI=1S/C15H10ClN3OS/c16-11-1-3-12(4-2-11)18-14(20)13-9-21-15(19-13)10-5-7-17-8-6-10/h1-9H,(H,18,20)
InChIKeyKSZSEPAWPMTOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide (CAS 286860-10-4): Structural Identity, Scaffold Class, and Procurement-Relevant Baseline


N-(4-Chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide (CAS 286860-10-4, molecular formula C₁₅H₁₀ClN₃OS, molecular weight 315.78 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-(pyridinyl)thiazole-4-carboxamide class . The compound features a thiazole core substituted at the 2-position with a 4-pyridinyl ring and at the 4-position with a 4-chlorophenyl carboxamide moiety . This scaffold is structurally related to compounds investigated as kinase inhibitors (including PIM kinase inhibitors described in Incyte Corporation patents) and as angiogenesis-modulating agents [1][2]. The presence of an electron-withdrawing 4-chloro substituent on the anilide phenyl ring distinguishes this compound from analogs bearing electron-donating groups (e.g., methoxy, amino), which is a critical determinant of biological activity in structure-activity relationship (SAR) studies of related pyridinyl-thiazolyl carboxamide series [2].

Why Generic Substitution Fails for N-(4-Chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide: Regioisomeric, Substituent, and Scaffold-Level Differentiation


This compound cannot be trivially substituted with other in-class thiazole carboxamides due to three interdependent structural features. First, the carboxamide attachment at the thiazole 4-position (rather than the 5-position) defines a distinct regioisomeric series with divergent pharmacological profiles [1]. Second, the 4-chlorophenyl substituent is electron-withdrawing by nature (Hammett σₚ = +0.23 for Cl), which in closely related pyridinyl-thiazolyl carboxamide angiogenesis inhibitors leads to quantitatively different cellular anti-migration potency compared to analogs bearing electron-donating groups such as methoxy or amino [1][2]. Third, the 2-(4-pyridinyl) motif on the thiazole ring provides a key hydrogen-bond acceptor for target engagement that is absent in 2-phenyl analogs such as N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 135298-44-1) [3]. SAR evidence from the angiogenesis inhibitor series demonstrates that replacing a methoxy substituent (electron-donating) with chloro or nitro (electron-withdrawing) on the phenyl ring reduces anti-migration activity, confirming that the electronic nature of the para-substituent is not a silent structural feature but an activity-modulating determinant [2]. Consequently, procurement specialists should not treat all N-aryl-2-(pyridinyl)thiazole-carboxamides as functionally interchangeable.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide: Comparator-Based Activity, Substituent SAR, and Scaffold Selectivity Data


Anti-Angiogenic Potency of Electron-Withdrawing vs. Electron-Donating Phenyl Substituents in HUVEC Colony Formation and Migration Assays

In the pyridinyl-thiazolyl carboxamide angiogenesis inhibitor series, SAR analysis demonstrated that replacement of the 3-methoxyphenyl amide substituent (electron-donating) with chloro or nitro groups (electron-withdrawing) resulted in little difference in anti-colony formation activity but produced a measurable decrease in anti-migration efficacy against HUVECs [1]. The target compound N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide bears a 4-chloro substituent, placing it in the electron-withdrawing category. The best-performing compound in this series, 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide), exhibited IC₅₀ = 2.1 ± 0.4 µM in the HUVEC colony formation assay (comparable to Vandetanib, IC₅₀ = 1.6 ± 0.1 µM) and IC₅₀ = 3.4 ± 0.2 µM in the wound-healing migration assay, which was approximately 1.8-fold more potent than Vandetanib (IC₅₀ = 6.0 ± 1.6 µM) in the same migration assay [1]. The chloro-substituted analogs (3p,q) showed colony formation IC₅₀ values <3 µM, but their anti-migration activity was explicitly described as 'decreased' relative to the electron-donating analogs [1]. This class-level SAR inference indicates that the 4-chlorophenyl target compound is expected to retain anti-colony formation potency while exhibiting attenuated anti-migration activity compared to methoxy-substituted analogs [1].

Angiogenesis inhibition HUVEC colony formation Electron-withdrawing substituent SAR

Kinase Inhibition Scope: PIM Kinase Inhibitor Structural Class Membership and Binding Mode Rationale

The thiazole-4-carboxamide scaffold is explicitly claimed in Incyte Corporation patents (US 20180193323) as a core structure for PIM kinase inhibition [1]. The patent describes thiazole and pyridine carboxamide derivatives that inhibit Pim1, Pim2, and Pim3 kinases with IC₅₀ values ≤100 µM, and more typically ≤50 µM, making them candidates for oncology applications [1]. While the patent does not disclose specific IC₅₀ values for N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, the compound's 2-(4-pyridinyl)thiazole-4-carboxamide core with a 4-chlorophenyl amide substituent falls within the claimed generic structure (Formula I), where the pyridinyl ring is positioned to engage the hinge region of the ATP-binding site, and the chlorophenyl amide extends toward the solvent-exposed region [1][2]. In contrast, the regioisomeric thiazole-5-carboxamide scaffold studied in the angiogenesis series (Xu et al., 2016) was not profiled against PIM kinases, and the N-methyl analog (MTZ, CAS 89401-58-1) operates through an entirely different mechanism—nucleotide synthesis inhibition via blocking guanosine-to-guanine conversion—rather than kinase inhibition [2].

PIM kinase inhibition Thiazole carboxamide pharmacophore ATP-competitive inhibitor

Structural Differentiation from 2-Phenyl Analog: Impact of Pyridinyl-to-Phenyl Replacement on Hydrogen-Bonding Capacity and Target Engagement Potential

A close structural analog, N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 135298-44-1, molecular weight 314.8 g/mol), replaces the 4-pyridinyl ring of the target compound with a phenyl ring . This substitution eliminates the pyridinyl nitrogen atom, which serves as a hydrogen-bond acceptor (HBA) capable of engaging kinase hinge-region backbone amides or other protein hydrogen-bond donors [1]. The 2-phenyl analog lacks this key HBA pharmacophoric element, predicting reduced or altered target-binding capacity compared to the target compound [1]. This structural distinction is significant because the 2-(4-pyridinyl)thiazole motif is a recognized kinase hinge-binding fragment, as evidenced by its presence in multiple ATP-competitive inhibitor scaffolds [1]. The 2-phenyl analog (CAS 135298-44-1) is available from commercial suppliers (e.g., AKSci, catalog no. 2054CH, purity ≥95%) as a comparator compound for structure-activity relationship studies .

Pyridinyl pharmacophore Hydrogen-bond acceptor Ligand-target interaction

Regioisomeric Differentiation: Thiazole-4-Carboxamide vs. Thiazole-5-Carboxamide Scaffold Pharmacology

The target compound is a thiazole-4-carboxamide, distinguishing it from the thiazole-5-carboxamide regioisomers that dominate the angiogenesis inhibitor literature [1]. In the comprehensive 2016 SAR study by Xu et al., all active angiogenesis inhibitors were 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides, not thiazole-4-carboxamides [1]. The positional isomerism of the carboxamide attachment on the thiazole ring alters the vector and geometry of the amide side chain relative to the pyridinyl-thiazole core, directly impacting target protein complementarity [2]. This regioisomeric distinction is pharmacologically consequential: the thiazole-4-carboxamide scaffold appears in PIM kinase inhibitor patents, while the thiazole-5-carboxamide scaffold appears in angiogenesis inhibition publications, suggesting divergent target selectivity profiles between the two regioisomeric series [1][2]. No study has directly compared a thiazole-4-carboxamide with its corresponding thiazole-5-carboxamide regioisomer in the same assay panel.

Regioisomerism Thiazole carboxamide scaffold Target specificity

Physicochemical Property Differentiation: Calculated logP, Hydrogen-Bonding Capacity, and Molecular Descriptors Relative to Key Analogs

The 4-chlorophenyl substituent confers distinct physicochemical properties compared to analogs with different para-substituents. The chlorine atom increases lipophilicity (estimated contribution to logP: ~+0.7 units vs. unsubstituted phenyl) and molecular weight (315.78 g/mol) compared to the 4-fluoro analog N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide (CAS 321429-77-0, MW 317.32 g/mol) and the unsubstituted phenyl derivative N-phenyl-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide . Relative to the 3,5-dichloro analog N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide (CAS not available, MW 350.22 g/mol), the target compound is less lipophilic and has a lower molecular weight (ΔMW = −34.44 g/mol) . The single chlorine at the para position also preserves one fewer hydrogen-bond donor/acceptor site compared to analogs with amino or hydroxyl substituents . These property differences are relevant to solubility, permeability, and non-specific protein binding in cellular assays.

Physicochemical properties Drug-likeness Ligand efficiency metrics

Best-Use Application Scenarios for N-(4-Chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide in Research and Industrial Procurement


Kinase Inhibitor Screening Library Member for PIM Kinase-Focused Oncology Panels

This compound is best deployed as a member of a focused kinase inhibitor screening library targeting the PIM kinase family (Pim1, Pim2, Pim3) based on its structural membership in the thiazole-4-carboxamide class claimed in Incyte Corporation's PIM kinase inhibitor patents [1]. Its 2-(4-pyridinyl)thiazole core provides the hinge-binding pharmacophore required for ATP-competitive kinase inhibition, while the 4-chlorophenyl amide offers a modifiable vector for affinity optimization [1]. Screening laboratories should pair this compound with the 2-phenyl analog (CAS 135298-44-1) as a pyridinyl-nitrogen-deleted negative control to confirm hinge-binding dependence of any observed PIM kinase inhibitory activity.

Structure-Activity Relationship (SAR) Probe for Electron-Withdrawing Substituent Effects in Angiogenesis Modulation

The 4-chlorophenyl substituent on this compound provides a defined electron-withdrawing group for SAR studies of angiogenesis modulation [1]. In the pyridinyl-thiazolyl carboxamide angiogenesis inhibitor series, electron-withdrawing substituents partially uncouple anti-colony formation activity from anti-migration activity in HUVEC assays [1]. Researchers can use this compound alongside its 4-methoxy and 4-amino analogs to map the electronic requirements for each anti-angiogenic endpoint, generating data that informs the design of pathway-selective angiogenesis modulators [1].

Comparator Compound for Regioisomeric Scaffold Selectivity Profiling (Thiazole-4-carboxamide vs. Thiazole-5-carboxamide)

The thiazole-4-carboxamide regioisomerism of this compound enables its use as a selectivity probe to distinguish target engagement profiles between the thiazole-4-carboxamide and thiazole-5-carboxamide scaffold classes [1][2]. While thiazole-5-carboxamides have demonstrated anti-angiogenic activity through FAK-Src-Paxillin and MAP kinase pathway modulation, the thiazole-4-carboxamide regioisomer is associated with PIM kinase inhibition [1][2]. Parallel profiling of both regioisomers in kinase panels and angiogenesis functional assays can delineate target-class selectivity driven by carboxamide positional isomerism, a fundamental question in heterocyclic medicinal chemistry [2].

Physicochemical Benchmark Compound in Halogen-Substituted Thiazole Carboxamide Analog Series

With its mono-para-chloro substitution pattern, intermediate molecular weight (315.78 g/mol), and moderate calculated lipophilicity, this compound serves as a balanced physicochemical reference point within a halogen-series analog set [1]. Procurement of this compound alongside its 4-fluoro, 4-bromo, 3,5-dichloro, and 2,4-difluoro analogs (all commercially available) enables systematic correlation of halogen identity and substitution pattern with solubility, permeability, metabolic stability, and non-specific protein binding in lead optimization campaigns [1][2].

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.